molecular formula C9H12O2 B3332133 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione CAS No. 872278-48-3

6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione

Cat. No.: B3332133
CAS No.: 872278-48-3
M. Wt: 152.19 g/mol
InChI Key: MRLMBLCAGJIZHM-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione (CAS 872278-48-3) is a high-value bicyclic dione compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound features a strained bridged bicyclic framework, which imparts significant rigidity and influences its chemical reactivity, making it a versatile scaffold in organic synthesis and medicinal chemistry . Its structure is characterized by two ketone groups on the bicyclo[3.1.1]heptane system, which is further substituted with two methyl groups at the bridgehead carbon. A convenient and reproducible synthesis route has been established starting from naturally occurring precursors such as (-)-verbenone, underscoring its accessibility as a research chemical . The inherent strain of the bicyclic system and the presence of the dione functionality make this compound a strategic intermediate for the synthesis of more complex target molecules . It serves as a key building block for the development of novel chemical entities, including potential pharmaceutical candidates. For example, bicyclic dione scaffolds are being explored in advanced research areas, such as the development of KRAS inhibitors for cancer therapy . This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses in human or veterinary medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2)5-3-6(9)8(11)4-7(5)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLMBLCAGJIZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729433
Record name 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872278-48-3
Record name 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 6,6 Dimethylbicyclo 3.1.1 Heptane 2,4 Dione

Semisynthetic Routes from Naturally Occurring Precursors

Semisynthetic methods provide efficient access to 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione by utilizing readily available and structurally related natural products.

Synthesis via Isomerization and Ozonolysis of (−)-Verbenone

A convenient and reproducible two-step method has been developed for preparing this compound from commercially available (−)-verbenone. researchgate.net This process first involves the isomerization of the double bond in (−)-verbenone. The resulting isomerized intermediate is then subjected to ozonolysis, a powerful oxidative cleavage reaction, which breaks the carbon-carbon double bond to yield the desired dione (B5365651) product in good yield. researchgate.net Ozonolysis is a common method for converting alkenes into carbonyl compounds. masterorganicchemistry.combeilstein-journals.org

Multistep Synthesis from β-Pinene via Nopinone (B1589484) and 3-Methylene Nopinone

Another synthetic approach begins with the monoterpene β-pinene. This method involves a sequence of reactions to first generate nopinone, a key intermediate. While a specific pathway from 3-methylene nopinone to the target 2,4-dione is not detailed in the provided search results, a similar multi-step synthesis is described for a related isomer, 6,6-dimethylbicyclo[3.1.1]heptane-2,3-dione. This related synthesis proceeds as follows:

Oxidation of β-Pinene: β-pinene is selectively oxidized using acidic potassium permanganate in an acetone solvent to produce nopinone. google.com

Formation of 3-Methylene Nopinone: Nopinone undergoes a hydroxymethylation-digestion reaction using a formaldehyde solution and a potassium hydroxide catalyst to generate 3-methylene nopinone. google.com

Oxidation to Dione: The final step involves the selective oxidation of 3-methylene nopinone with potassium permanganate in an acetone-water solvent to yield the 2,3-dione. google.com

This highlights a viable strategy using β-pinene as a precursor, although the final oxidation step would need to be adapted to yield the 2,4-dione isomer instead of the 2,3-dione.

Table 1: Overview of Semisynthetic Routes

Starting Material Key Intermediates Key Reactions Final Product
(−)-Verbenone Isomerized verbenone Isomerization, Ozonolysis This compound
β-Pinene Nopinone, 3-Methylene Nopinone Oxidation, Hydroxymethylation, Oxidation 6,6-Dimethylbicyclo[3.1.1]heptane-2,3-dione (related isomer)

Considerations for Process Development in Synthesis

The choice of reagents and reaction conditions is critical in developing safe, efficient, and environmentally conscious synthetic protocols.

Addressing Toxicity and Safety Aspects of Reagents in Conventional Methods

Conventional methods for the synthesis of bicyclic ketones often employ reagents with significant toxicity and safety hazards.

Ozone (O₃): Used in ozonolysis, ozone is an extremely toxic and corrosive gas that can react explosively with certain oxidizable substances. orgsyn.orgorgsyn.orgorganic-chemistry.org The ozonide intermediates formed during the reaction are often unstable and can decompose violently. masterorganicchemistry.comorganic-chemistry.org Therefore, all operations involving ozone must be conducted in a well-ventilated fume hood behind a protective safety shield by trained individuals. orgsyn.orgorgsyn.org

Selenium Dioxide (SeO₂): This reagent is sometimes used for allylic oxidation. adichemistry.com Selenium compounds are highly toxic and should be handled with extreme caution in an efficient fume hood. adichemistry.comchemicalbook.comorgsyn.org Ingestion of more than 5 mg/day of selenium can lead to nonspecific symptoms. wikipedia.org SeO₂ is a colorless solid with a pungent odor and is toxic by both ingestion and inhalation. chemicalbook.comnih.gov

Table 2: Hazard Profile of Common Reagents

Reagent Formula Key Hazards
Ozone O₃ Highly toxic, corrosive, explosive with certain substances, forms explosive intermediates. orgsyn.orgorgsyn.orgorganic-chemistry.org
Selenium Dioxide SeO₂ Highly toxic by ingestion and inhalation, pungent odor, environmental hazard. chemicalbook.comnih.gov
Potassium Permanganate KMnO₄ Strong oxidizer, fire risk when in contact with combustible materials.

Development of Greener and More Reproducible Synthetic Protocols

There is a significant focus on developing synthetic methods that are safer, more cost-effective, and environmentally friendly.

One approach involves replacing hazardous reagents like selenium dioxide and ozone. google.com The use of potassium permanganate (KMnO₄) is considered a step towards greener chemistry. researchgate.net It is relatively low-cost, easy to handle, and the inorganic co-product, manganese dioxide (MnO₂), can be recycled, which reduces the environmental impact and enhances sustainability. researchgate.netresearchgate.net The use of KMnO₄ in an organic solvent like acetone can also control its oxidative strength, allowing for selective oxidations. researchgate.netepa.govasianpubs.org This approach improves production safety and reduces costs compared to methods using highly toxic and explosive reagents. google.com

Furthermore, synthetic routes that are described as "convenient and reproducible," such as the two-step synthesis from (−)-verbenone, are highly desirable for process development due to their reliability and potential for scalability. researchgate.net

Total Synthesis Strategies for the Bicyclo[3.1.1]heptane Scaffold

Beyond semisynthesis from natural products, general strategies for the de novo construction of the bicyclo[3.1.1]heptane core are crucial for accessing diverse analogs. This strained framework is a noteworthy target for synthetic chemists. nih.gov Recent advances have provided several innovative methods:

Cycloaddition Reactions: The bicyclo[3.1.1]heptane (BCHep) framework can be efficiently constructed through (3+3) cycloadditions of bicyclo[1.1.0]butanes (BCBs). chinesechemsoc.orgacs.org This strategy has been a focus of considerable research.

Rearrangement Strategies: A total synthesis of (±)-acanthodoral, which features the bicyclo[3.1.1]heptane core, was achieved using a semipinacol rearrangement to create the desired stereochemistry in a less strained precursor. nih.gov

Propellane Chemistry: A practical method for preparing [3.1.1]propellane has been developed, which serves as a versatile precursor for creating diversely functionalized bicyclo[3.1.1]heptanes through various ring-opening reactions. researchgate.net

Photocatalysis: A route to heterocycle-functionalized bicyclo[3.1.1]heptanes has been developed using mild, photocatalytic Minisci-like conditions, allowing for late-stage diversification at the bridgehead position. acs.org

These modern strategies expand the toolkit available to chemists for accessing the bicyclo[3.1.1]heptane scaffold, which is increasingly recognized as a valuable bioisostere for meta-substituted arenes in medicinal chemistry. chinesechemsoc.orgacs.org

Radical Ring-Opening Reactions of [3.1.1]Propellane for Bicyclo[3.1.1]heptane Construction

The construction of the bicyclo[3.1.1]heptane (BCHep) skeleton, the core structure of this compound, can be achieved through the radical ring-opening of [3.1.1]propellane. nih.govresearchgate.net This method provides a straightforward entry into functionalized bicyclo[3.1.1]heptanes. nih.gov The high strain of the central bond in [3.1.1]propellane allows it to undergo a variety of radical-based transformations to generate medicinally relevant carbon- and heteroatom-substituted BCHeps. scispace.com

The process typically involves the development of a scalable synthesis for [3.1.1]propellane itself, which can then be functionalized. nih.gov For instance, a multigram scale synthesis of [3.1.1]propellane has been developed starting from commercially available ethyl 4-chlorobutanoate. nih.govresearchgate.net Following the synthesis of the propellane, photocatalyzed-atom transfer radical addition reactions can be employed to introduce functional groups, yielding key bicyclo[3.1.1]heptane iodide intermediates. nih.govresearchgate.net These intermediates can be further elaborated into other useful derivatives. nih.gov This strategy is significant as bicyclo[3.1.1]heptanes are considered effective bioisosteres for meta-substituted benzene rings, a valuable motif in drug design. scispace.comacs.org

Starting MaterialKey Reagents/ConditionsProduct TypeOverall YieldReference
Ethyl 4-chlorobutanoate(Multiple steps)[3.1.1]Propellane26-37% nih.govresearchgate.net
[3.1.1]PropellanePhotocatalyst, 456 nm blue lightBicyclo[3.1.1]heptane iodidesNot specified nih.govresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for constructing bicyclic ring systems like this compound. These reactions involve forming one of the rings by creating a bond between two atoms within the same molecule. A notable example is the intramolecular aldol reaction, which is a key step in the synthesis of bicyclic diketones. mdpi.com This type of reaction can be catalyzed by organocatalysts like L-proline to achieve stereoselectivity. mdpi.com

Another relevant approach is the intramolecular diazo ketone insertion reaction, which can be used to form bridged-bicyclic rings. researchgate.net Radical cascade cyclizations are also highly effective for building polycyclic molecules. nih.govacs.org For instance, a cobalt(II)-based catalytic system has been developed for the asymmetric radical bicyclization of 1,6-enynes with diazo compounds, constructing multisubstituted cyclopropane-fused tetrahydrofurans. nih.govacs.orgnih.gov While not directly forming the bicyclo[3.1.1]heptane system, these methods illustrate the principle of intramolecular cyclization for creating complex bicyclic structures. nih.govacs.orgnih.gov In the context of cannabinoids, intramolecular cyclization of regioisomers in the presence of methanesulfonic acid has been used to generate complex heterocyclic systems built upon a bicyclic core. nih.gov

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules. For bicyclic systems, this involves managing both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Asymmetric Approaches to Bicyclic Ketones and Diones

Asymmetric organocatalysis has become a cornerstone for the stereoselective synthesis of bicyclic ketones and diones. mdpi.com The use of chiral organocatalysts, such as the amino acid L-proline, has been extensively studied for promoting stereoselective intramolecular aldol reactions. mdpi.com These reactions are fundamental in producing important bicyclic scaffolds like the Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert ketone, which are essential building blocks in natural product synthesis. mdpi.com

The development of one-pot Michael/aldol reactions, catalyzed by proline, allows for the direct synthesis of these asymmetric bicyclic ketones from simpler dione and vinyl ketone precursors. mdpi.com The mechanism, widely accepted to proceed through a single proline enamine model, allows for precise control over the formation of new stereocenters. mdpi.com This approach has been successfully applied to synthesize various analogues with high enantiomeric excess (ee). mdpi.com Furthermore, asymmetric homologation, a strategy to construct complex skeletons via one-carbon insertion, has been explored using catalysts like Sc(III) with chiral ligands to control stereochemistry. nih.govnih.gov

Reaction TypeCatalystKey SubstratesProductEnantiomeric Excess (ee)Reference
One-pot Michael/AldolL-ProlineDione and Methyl vinyl ketone(S)-Wieland-Miescher ketone analogue76% mdpi.com
One-pot double cascadeL-ProlineDione and Methyl vinyl ketone(R)-Hajos-Parrish ketone analogue88% mdpi.com
Intramolecular AldolL-ProlineTriketone precursorHajos-Parrish-Eder-Sauer-Wiechert ketoneNot specified mdpi.com

Control of Diastereoselectivity in Bicyclic System Formation

Achieving high diastereoselectivity is critical when forming bicyclic systems that contain multiple stereogenic centers. The rigid conformation of the bicyclo[3.1.1]heptane ring, influenced by bulky groups like the 6,6-dimethyl moiety, plays a key role in directing the stereochemical outcome of reactions. sci-hub.se

One effective strategy is the diastereoselective alkylation of a bicyclic ketone precursor. For example, the alkylation of (+)-nopinone can be controlled to produce a specific diastereomer. sci-hub.se The choice of additives, such as 1,3-dimethyl-2-imidazolidinone (DMI), has been shown to improve diastereoselectivity in these alkylation reactions. sci-hub.se

Radical cyclization reactions can also be rendered highly diastereoselective. A cyano group transfer radical cyclization has been reported to construct 5/6-fused bicyclic systems with three contiguous stereocenters with high diastereoselectivity under catalyst-free conditions. acs.org The stereochemical outcome is believed to be governed by the conformational distribution of a diradical intermediate. acs.org Additionally, metalloradical catalysis, for instance with Co(II)-based systems, has been shown to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations. nih.govnih.gov

PrecursorReactionReagents/ConditionsKey FeatureDiastereoselectivityReference
(+)-NopinoneAlkylationLDA, Ethyl bromoacetate, DMIAdditive effectHigh sci-hub.se
Unsaturated esterIntramolecular photocycloadditionUV irradiationEndo-stereochemistry preferenceHigh nih.gov
1,6-enynesRadical cascade bicyclizationCo(II) catalyst, Diazo compoundsMetalloradical catalysisExcellent nih.govnih.gov

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Comprehensive Analysis of Proton (¹H) NMR Spectra

A ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione, one would expect to observe signals for the two geminal methyl groups, the methylene (B1212753) protons, and the bridgehead protons. The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) would provide critical information about the dihedral angles between adjacent protons, helping to define the conformation of the bicyclic system.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Correlation to Electronic Structure

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons of the dione (B5365651) functionality, which would appear significantly downfield due to the deshielding effect of the oxygen atoms. Resonances for the quaternary carbon bearing the methyl groups, the bridgehead carbons, and the methylene carbon would also be present at characteristic chemical shifts, confirming the bicyclo[3.1.1]heptane skeleton.

Application of Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of cyclic molecules. A Correlation Spectroscopy (COSY) experiment would establish proton-proton coupling networks, definitively linking adjacent protons and confirming the bonding framework. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would identify protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative stereochemistry, for instance, by showing spatial correlations between one of the gem-dimethyl groups and specific protons on the bicyclic ring.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional shape in the solid state. Furthermore, for a chiral sample, it could be used to determine the absolute configuration. Currently, no public crystallographic data for this specific compound is available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₉H₁₂O₂), the nominal molecular weight is 168 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing characteristic losses of fragments such as carbon monoxide (CO) or methyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibrations. As a β-dione, the compound can exist in keto-enol tautomeric forms, which would be distinguishable by IR. The diketo form would likely show two distinct C=O stretching bands, while the enol form would exhibit a lower frequency C=O stretch (due to conjugation and intramolecular hydrogen bonding) and a broad O-H stretching band. The spectrum would also display C-H stretching and bending vibrations characteristic of the alkane framework.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Dicarbonyl Functionality within a Strained Bicyclic Framework

The presence of two carbonyl groups in a 1,3-relationship on the strained six-membered ring is the dominant feature influencing the compound's reactivity.

Like other β-dicarbonyl compounds, 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione exists in a dynamic equilibrium between its diketo form and two possible enol tautomers. google.com This phenomenon, known as keto-enol tautomerism, is a critical determinant of its reactivity. masterorganicchemistry.com In the enol form, a proton migrates from the central carbon atom (C3) to one of the carbonyl oxygen atoms, resulting in a hydroxyl group and a carbon-carbon double bond. mdpi.com The resulting enol is stabilized by conjugation between the double bond and the remaining carbonyl group, as well as by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. youtube.com

The equilibrium position is heavily influenced by the solvent. masterorganicchemistry.com In non-polar solvents, the enol form is often favored due to the stability conferred by the internal hydrogen bond. In contrast, polar, protic solvents can form hydrogen bonds with the keto form, sometimes shifting the equilibrium toward the dione (B5365651). masterorganicchemistry.com The rigid structure of the bicyclo[3.1.1]heptane framework holds the dicarbonyl groups in a conformation that is conducive to enolization and the formation of the six-membered hydrogen-bonded ring. researchgate.net

Solvent TypePredominant TautomerKey Stabilizing Factor
Non-polar (e.g., CCl₄)EnolIntramolecular hydrogen bonding and conjugation. masterorganicchemistry.comyoutube.com
Polar Aprotic (e.g., DMSO)EnolConjugation; solvent does not significantly disrupt internal H-bond.
Polar Protic (e.g., H₂O, Ethanol)KetoIntermolecular hydrogen bonding between solvent and carbonyl groups. masterorganicchemistry.com

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. However, the bicyclic structure imposes significant steric constraints. The gem-dimethyl group at the C6 position sterically hinders the syn face of the molecule. Consequently, nucleophilic attack is expected to occur preferentially from the less hindered anti face (the side opposite the gem-dimethyl bridge). This stereochemical preference has been observed in related bicyclo[3.1.1]heptane systems like nopinone (B1589484). rsc.org

The acidic protons on the C3 carbon, flanked by the two carbonyl groups, can be readily removed by a base to form a nucleophilic enolate. pressbooks.pub This enolate can then participate in various C-C bond-forming reactions, such as alkylation with alkyl halides. The introduction of substituents at the C3 position proceeds via this enolate intermediate.

Reaction TypeReactive CenterDescriptionExpected Stereoselectivity
Nucleophilic AdditionCarbonyl Carbons (C2, C4)Attack by nucleophiles (e.g., Grignard reagents, hydrides) on the electrophilic carbonyl centers.Attack from the less hindered face, anti to the gem-dimethyl bridge. rsc.org
Enolate AlkylationMethylene (B1212753) Carbon (C3)Deprotonation at C3 to form a nucleophilic enolate, followed by reaction with an electrophile (e.g., CH₃I). pressbooks.pubThe approach of the electrophile may also be influenced by steric hindrance.

Skeletal Rearrangements and Transformations of Bicyclo[3.1.1]heptane Systems

The inherent strain within the cyclobutane (B1203170) portion of the bicyclo[3.1.1]heptane skeleton makes it susceptible to rearrangements that can lead to more stable ring systems. nih.gov

The Baeyer-Villiger oxidation is a classic reaction that converts ketones into esters (or lactones from cyclic ketones) through the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comyoutube.com This reaction is a powerful tool for skeletal modification. For an unsymmetrical diketone like this compound, the oxidation can, in principle, occur at either carbonyl group, leading to different lactone products. The outcome is governed by the relative migratory aptitude of the adjacent carbon atoms. In the Baeyer-Villiger reaction, the group that is more substituted or better able to stabilize a positive charge typically migrates.

For this dione, oxidation at the C2 carbonyl would involve migration of either the C1 bridgehead carbon or the C3 methylene carbon. Oxidation at the C4 carbonyl would involve migration of the C3 methylene or the C5 bridgehead carbon. This can lead to the formation of seven-membered lactone rings, potentially with further oxidation possible. The reaction has been applied to the related monoketone, 6,6-dimethylbicyclo[3.1.1]heptan-2-one, to produce the corresponding lactone. thieme-connect.de

Oxidation SiteMigrating GroupPotential Product Type
C2 CarbonylC1 (tertiary bridgehead)Lactone resulting from C1 migration
C2 CarbonylC3 (secondary)Lactone resulting from C3 migration
C4 CarbonylC3 (secondary)Lactone resulting from C3 migration
C4 CarbonylC5 (tertiary bridgehead)Lactone resulting from C5 migration

The strain of the bicyclo[3.1.1]heptane system can be relieved through skeletal rearrangements catalyzed by acids or bases. Acid-catalyzed reactions can involve protonation of a carbonyl oxygen, followed by cleavage of one of the strained C-C bonds of the cyclobutane ring. This can lead to ring-expanded products, such as those with a bicyclo[3.2.1]heptane core. Such rearrangements are a known feature of pinane (B1207555) chemistry. acs.org Base-catalyzed pathways could involve the formation of an enolate followed by a rearrangement that similarly alleviates ring strain.

Photochemical Reactions and Their Mechanisms

The photochemistry of β-diketones and strained bicyclic ketones is rich and complex. rsc.orgacs.org Upon absorption of UV light, this compound can undergo several photochemical transformations. A primary process for cyclic ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group to form a diradical intermediate.

Given the strained nature of the bicyclo[3.1.1]heptane system, cleavage of the C1-C2 or C2-C3 bonds (and similarly for the C4 carbonyl) would be expected. The subsequent fate of the diradical could involve decarbonylation (loss of CO), intramolecular recombination to form new bicyclic or tricyclic systems, or hydrogen abstraction to yield unsaturated aldehydes or ketenes. The specific pathway taken would depend on the reaction conditions and the stability of the intermediates formed. Photochemical reactions in related bicyclic systems often lead to intramolecular cyclization products. bohrium.com

Photoinduced Cycloaddition Reactions Leading to Bicyclo[3.1.1]heptane Derivatives

Photoinduced cycloaddition reactions represent a powerful tool for the synthesis of complex molecular architectures, and the bicyclo[3.1.1]heptane skeleton is accessible through such methodologies. While direct photoinduced cycloaddition reactions of this compound are not extensively documented in publicly available literature, the synthesis of the bicyclo[3.1.1]heptane core via photocycloaddition provides a foundational understanding of the potential reactivity of this system.

One notable method involves the intramolecular photocycloaddition of α,β,γ,δ-unsaturated esters . UV irradiation of these precursors can lead to the formation of optically active 1,3-bridged cyclobutanes characteristic of the bicyclo[3.1.1]heptane ring system. nih.govresearchgate.net This transformation highlights the propensity of appropriately functionalized acyclic precursors to form the strained bicyclic core upon photoexcitation.

Another significant approach is the photoinduced [3σ+2σ] cycloaddition for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. This reaction utilizes bicyclo[1.1.0]butanes and cyclopropylamines under mild and operationally simple conditions. nih.gov This method underscores the utility of strained ring systems in constructing the bicyclo[3.1.1]heptane framework through photoredox catalysis.

The general reactivity of β-diketones in photochemical reactions, known as the de Mayo reaction , is also relevant. This reaction involves the enol form of a 1,3-diketone undergoing a [2+2] cycloaddition with an alkene under UV irradiation to yield a cyclobutanol (B46151) intermediate. researchgate.net Subsequent retro-aldol reaction of this intermediate opens the cyclobutane ring to produce a 1,5-diketone. This established reactivity of β-diketones suggests that this compound could potentially undergo intramolecular or intermolecular [2+2] photocycloadditions if a suitable alkene moiety is present.

Photocycloaddition StrategyReactantsProduct CoreKey Features
Intramolecular Photocycloadditionα,β,γ,δ-Unsaturated EstersBicyclo[3.1.1]heptaneForms optically active 1,3-bridged cyclobutanes. nih.govresearchgate.net
Photoinduced [3σ+2σ] CycloadditionBicyclo[1.1.0]butanes and CyclopropylaminesTrisubstituted Bicyclo[3.1.1]heptanesProceeds under mild, photoredox-catalyzed conditions. nih.gov
de Mayo Reaction (potential)β-Diketone (enol form) and AlkeneCyclobutanol intermediateA general reaction for β-diketones leading to 1,5-dicarbonyl compounds. researchgate.net

Investigation of Intermediates and Reaction Pathways in Photoreactions

The mechanisms of these photoinduced cycloadditions involve the formation of key reactive intermediates that dictate the reaction pathway and final product distribution.

In the intramolecular photocycloaddition of unsaturated esters , the reaction is believed to proceed through the excitation of the chromophore, leading to the formation of a diradical intermediate. Subsequent intramolecular cyclization of this diradical affords the bicyclic product. The stereochemical outcome of the reaction is often influenced by the conformation of the starting material and the stability of the intermediate diradical species. researchgate.net

For the photoinduced [3σ+2σ] cycloaddition , the proposed mechanism involves a photoredox cycle. nih.gov After photoexcitation of a photocatalyst, a single-electron transfer to the cyclopropylamine (B47189) occurs, leading to the formation of a radical cation. This intermediate undergoes ring-opening to a distonic radical cation, which then adds to the bicyclo[1.1.0]butane. A subsequent cyclization and reduction step yield the final bicyclo[3.1.1]heptane product. The reaction is inhibited by radical scavengers, supporting the involvement of radical intermediates. nih.gov

In the context of the de Mayo reaction , the photoexcited enol of the β-diketone adds to the alkene to form a 1,4-diradical intermediate. mdpi.com This diradical then cyclizes to the cyclobutanol product. The regioselectivity of the initial bond formation is governed by the stability of the resulting diradical.

Regioselective and Stereoselective Aspects of Reactions Involving the Bicyclic Core

The regioselectivity and stereoselectivity of reactions involving the bicyclo[3.1.1]heptane core are critical aspects that determine the structure of the final products.

In the intramolecular photocycloaddition of α,β,γ,δ-unsaturated esters , a preference for the formation of "crossed" adducts (bicyclo[3.1.1]heptane system) over "parallel" adducts (bicyclo[3.2.0]heptane system) is observed, depending on the substitution pattern of the starting material. nih.govresearchgate.net Furthermore, a preference for endo-stereochemistry at the C-6 bridgehead has been noted in the formation of the bicyclo[3.1.1]heptane derivatives. nih.govresearchgate.net

The stereochemistry of photochemical [2+2] cycloadditions is generally governed by the Woodward-Hoffmann rules. Photochemical [2+2] cycloadditions are allowed to proceed in a suprafacial-suprafacial manner. pressbooks.publibretexts.org This occurs through the interaction of the excited-state Highest Occupied Molecular Orbital (HOMO) of one alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.publibretexts.org In intramolecular reactions, the geometric constraints of the tether connecting the reacting moieties play a crucial role in determining the stereochemical outcome.

For reactions involving diones, the regioselectivity of the initial cycloaddition is often determined by the stability of the 1,4-diradical intermediate that is formed upon the addition of the excited carbonyl to the alkene. mdpi.com The formation of the more stable diradical is typically favored, thus dictating which new carbon-carbon bond is formed first.

Reaction TypeRegioselective/Stereoselective AspectControlling Factors
Intramolecular Photocycloaddition of Unsaturated EstersPreference for "crossed" (bicyclo[3.1.1]) adducts.Substitution pattern of the starting material. nih.govresearchgate.net
Preference for endo-stereochemistry at C-6.Conformational preferences and stability of intermediates. nih.govresearchgate.net
General Photochemical [2+2] CycloadditionSuprafacial-suprafacial addition.Orbital symmetry (Woodward-Hoffmann rules). pressbooks.publibretexts.org
de Mayo ReactionFormation of the most stable 1,4-diradical intermediate.Substituent effects on radical stability. mdpi.com

Computational Chemistry and Theoretical Studies

Conformational Analysis of 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione and Related Bicyclic Systems

Computational conformational searches, often employing molecular mechanics force fields (like MMFF94s) followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT), are used to identify the most stable three-dimensional arrangements of the atoms. nih.gov For the related compound nopinone (B1589484) (6,6-dimethylbicyclo[3.1.1]heptan-2-one), studies have shown that the six-membered ring adopts a strained boat-like conformation. The presence of the gem-dimethyl group at the C6 position further influences the geometry and steric environment of the molecule.

The introduction of a second carbonyl group at the C4 position in this compound is expected to introduce some electronic and steric changes, but the fundamental boat-like conformation of the six-membered ring is likely retained due to the constraints of the bicyclic system. The orientation of the dione (B5365651) functional groups will be a key feature determined by conformational analysis, influencing the molecule's dipole moment and intermolecular interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are widely used to study complex organic molecules. For instance, the reactivity of the related compound nopinone with hydroxyl radicals in the atmosphere has been extensively studied using DFT with functionals such as M06-2X and KMLYP, providing insights into its degradation pathways. mdpi.comnih.gov

These calculations can determine various electronic properties, including:

Electron Density Distribution: Identifying electron-rich and electron-deficient regions of the molecule. In this compound, the carbonyl carbons are expected to be electrophilic, while the oxygen atoms are nucleophilic.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor.

Reaction Pathways and Transition States: By mapping the potential energy surface, computational methods can identify the most favorable pathways for chemical reactions, including the structures and energies of transition states. mdpi.com For example, in the reaction of nopinone with OH radicals, calculations have shown that hydrogen abstraction from the bridgehead position is a significant reaction channel. nih.govresearchgate.net

A similar approach can be applied to this compound to predict its behavior in various chemical environments. The presence of two carbonyl groups and multiple C-H bonds offers several potential sites for reaction.

Table 1: Calculated Relative Energies for Hydrogen Abstraction from Nopinone by OH Radical. mdpi.com
Abstraction Pathway (Position)Relative Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Pathway 1 (C1-H, Bridgehead)-1.23-2.223.78
Pathway 2 (C3-Hα)3.062.108.48
Pathway 3 (C3-Hβ)1.440.566.85
Pathway 4 (C4-Hα)2.331.437.72
Pathway 5 (C4-Hβ)2.331.437.72
Pathway 6 (C5-H, Bridgehead)-1.23-2.223.78
Pathway 7 (C7-H)1.440.566.85

Data calculated at the M06-2X/6-311++G(d,p) level of theory for the related compound nopinone.

Strain Energy Calculations and their Impact on Reaction Pathways and Stability

The bicyclo[3.1.1]heptane skeleton is inherently strained due to the fusion of a six-membered ring with a cyclobutane (B1203170) ring, leading to significant angle strain and torsional strain. This high degree of strain is a defining feature of its chemistry, influencing both its stability and reactivity. researchgate.net The strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound.

Strain energy can be calculated computationally using several methods, most commonly through isodesmic or homodesmic reactions. anu.edu.auswarthmore.edu These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. By using well-characterized, strain-free molecules as references, the strain energy of the target molecule can be accurately determined.

The high strain energy in this compound makes it more reactive than a comparable acyclic or unstrained cyclic dione. This stored energy can be released in chemical reactions, providing a thermodynamic driving force for ring-opening or rearrangement reactions. For example, the strain in the cyclobutane portion of the molecule can facilitate cleavage of the C1-C7 or C5-C7 bonds under certain reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Mechanistic Insights

While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures. frontiersin.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering insights into the conformational landscape and flexibility of a molecule.

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: Even within a rigid framework, bond vibrations, angle bending, and subtle torsional motions occur. MD can map the accessible conformations and the energy barriers between them.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation box, MD can provide a realistic picture of how the solute interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. This is particularly relevant for understanding the behavior of the dione in solution.

Provide Mechanistic Insights: MD simulations can be used to model the initial stages of a chemical reaction, such as the approach of a reactant or the conformational changes leading up to a transition state.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel molecules, these parameters may need to be specifically developed or validated.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as NMR and IR spectra. nih.govtau.ac.il By calculating these properties for a proposed structure, they can be directly compared with experimental data to confirm or elucidate the molecular structure.

NMR Spectroscopy: The prediction of NMR chemical shifts and coupling constants is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. By calculating the NMR parameters for different possible isomers or conformers, the observed spectrum can be assigned to the correct structure. nih.gov

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. After a geometry optimization finds the minimum energy structure, a frequency calculation determines the energies of the normal modes of vibration. These frequencies correspond to the absorption bands in an IR spectrum. The calculated intensities of these vibrations also help in interpreting the spectrum. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

For this compound, theoretical predictions would be particularly useful for assigning the vibrational modes of the two carbonyl groups, which may couple with each other, and for assigning the complex signals in the ¹H and ¹³C NMR spectra arising from the rigid and asymmetric bicyclic structure.

Future Research Directions and Perspectives

Development of Cascade and Multicomponent Reactions for Scaffold Assembly

The current synthesis of 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione typically involves a two-step process. Future research should prioritize the development of more efficient cascade and multicomponent reactions (MCRs) to assemble this scaffold in a single, atom-economical operation. Cascade reactions, where a series of intramolecular transformations occur sequentially without the isolation of intermediates, offer a powerful strategy to rapidly build molecular complexity. Similarly, MCRs, in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, are highly desirable for their efficiency and convergence.

For instance, the exploration of tandem Prins/pinacol-type rearrangements or intramolecular Diels-Alder reactions could provide novel pathways to the bicyclo[3.1.1]heptane core. The development of MCRs, such as Ugi or Strecker reactions, could be envisioned to introduce functional diversity during the scaffold's assembly. While these reactions have been successfully applied to related bicyclic systems, their adaptation for the direct synthesis of the this compound framework remains an open challenge. The successful implementation of such strategies would not only streamline the synthesis but also facilitate the generation of analog libraries for various applications.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The chiral nature of the bicyclo[3.1.1]heptane skeleton, derived from naturally occurring pinenes, makes it an attractive scaffold for asymmetric synthesis. Future research should focus on the development of novel catalytic systems to achieve high levels of enantioselectivity in transformations involving this compound and its derivatives.

Recent advancements in asymmetric catalysis, including the use of chiral Lewis acids, organocatalysts, and transition-metal complexes, offer a rich toolbox for this purpose. For example, chiral iridium catalysts have shown promise in the enantioselective synthesis of related azabicyclo[3.1.1]heptane architectures. The design and application of novel pinane-based chiral ligands, which can coordinate with various metals, could also lead to highly stereoselective transformations. The exploration of catalytic asymmetric cycloaddition reactions is another promising avenue for constructing the chiral bicyclic framework with high enantiopurity. The development of such catalytic systems would be crucial for accessing enantiomerically pure derivatives of this compound, which are often required for applications in medicinal chemistry and materials science.

Advanced Studies on Reaction Dynamics and Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new reactions. Future research should employ advanced computational and experimental techniques to study the dynamics of these reactions and to characterize transient intermediates.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into reaction pathways, transition states, and the factors controlling regioselectivity and stereoselectivity. For instance, computational studies have been instrumental in understanding the kinetic, thermodynamic, and dynamic control in [2+2] cycloadditions leading to the bicyclo[3.1.1]heptane skeleton, and in elucidating the mechanism of thermal isomerizations of pinane (B1207555) derivatives. Experimental techniques, such as time-resolved spectroscopy, could be employed to directly observe and characterize short-lived intermediates. A comprehensive understanding of the reaction dynamics will enable the rational design of more efficient and selective synthetic routes.

Leveraging Machine Learning and Artificial Intelligence for Synthetic Route Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical synthesis. Future research on this compound should leverage these powerful tools for the discovery of novel and efficient synthetic routes.

Expanding the Scope of Derivatization for Diverse Molecular Libraries

The bicyclo[3.1.1]heptane scaffold is increasingly recognized as a valuable bioisostere in drug discovery, offering a three-dimensional alternative to planar aromatic rings. This provides a strong impetus for the development of diverse molecular libraries based on the this compound core. Future research should focus on expanding the scope of derivatization reactions to introduce a wide range of functional groups at various positions of the scaffold.

The presence of two ketone functionalities in the target molecule offers versatile handles for a plethora of chemical transformations, including but not limited to:

Reaction TypePotential Functionalization
Reductive aminationIntroduction of diverse amine substituents
Knoevenagel condensationFormation of carbon-carbon double bonds with various partners
Aldol condensationElaboration of the carbon skeleton
Wittig reactionConversion of ketones to alkenes
Baeyer-Villiger oxidationRing expansion to form lactones

High-throughput experimentation and combinatorial chemistry approaches can be employed to rapidly generate large libraries of these derivatives. The resulting compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. The development of robust and versatile derivatization strategies will be key to unlocking the full potential of the this compound scaffold in medicinal chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione, and how should researchers interpret critical peaks?

  • Methodological Answer :

  • IR Spectroscopy : Focus on carbonyl (C=O) stretches in the range of 1700–1750 cm⁻¹ for the diketone moiety. Compare with IR data for structurally similar bicyclic ketones (e.g., 6,6-dimethylbicyclo[3.1.1]heptan-2-one, where carbonyl peaks appear at ~1705 cm⁻¹) .
  • Mass Spectrometry (MS) : Electron ionization (EI) typically generates fragmentation patterns dominated by loss of CO (28 Da) from the diketone group. For example, the molecular ion ([M⁺]) at m/z 166 (C₉H₁₄O₂) may fragment to m/z 138 (loss of CO) and m/z 110 (additional CO loss). Cross-reference with NIST spectral libraries for bicyclic terpenoids .
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to resolve quaternary carbons in the bicyclic framework. The geminal dimethyl groups at C6 appear as a singlet at ~22–25 ppm, while the diketone carbons (C2 and C4) resonate at ~210–220 ppm .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer :

  • Oxidation of Bicyclic Precursors : Start with 6,6-dimethylbicyclo[3.1.1]hept-2-ene derivatives. Use oxidizing agents like KMnO₄ or RuO₄ under acidic conditions to selectively convert the double bond to diketones. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Alternative Route : Catalytic hydrogenation of myrtenal (6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde) followed by oxidation with Jones reagent (CrO₃/H₂SO₄) yields the diketone. Optimize temperature (0–5°C) to prevent over-oxidation .

Advanced Research Questions

Q. What are the common contradictions in interpreting mass spectrometry data for bicyclic terpenoid derivatives, and how can they be resolved?

  • Methodological Answer :

  • Contradiction : Fragmentation patterns may overlap with structurally similar compounds (e.g., 6,6-dimethylbicyclo[3.1.1]heptane-2-methanol vs. the diketone).
  • Resolution :

Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., exact mass of C₉H₁₄O₂ = 166.0994 Da vs. C₁₀H₁₆O = 152.1201 Da).

Validate with complementary techniques like GC-MS retention indices or NMR-based structural elucidation .

Q. How do steric effects influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Steric Hindrance : The bicyclic framework and geminal dimethyl groups at C6 restrict access to the diketone’s π-electrons, reducing reactivity with bulky dienes.
  • Experimental Design :

Test reactivity with small dienes (e.g., 1,3-butadiene) vs. sterically hindered dienes (e.g., 2-tert-butyl-1,3-butadiene).

Use DFT calculations (e.g., B3LYP/6-31G*) to model transition-state geometries and quantify activation barriers .

  • Data Interpretation : Lower yields (<20%) with bulky dienes confirm steric limitations. Optimize solvent polarity (e.g., DMF vs. toluene) to enhance electrophilicity .

Q. What computational strategies are effective for predicting the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in aqueous buffers (pH 1–14) to assess diketone hydrolysis. Use force fields like OPLS-AA for accurate conformational sampling.
  • Quantum Mechanical (QM) Analysis : Calculate pKa values of the diketone using COSMO-RS solvation models. The compound’s stability is pH-dependent, with degradation accelerating above pH 10 due to enolate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.